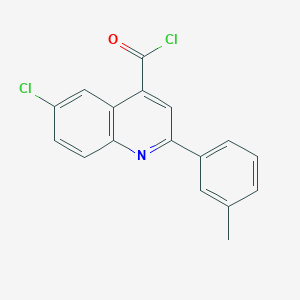

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a chloro substituent at the 6-position of the quinoline ring and a 3-methylphenyl group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized quinoline derivatives for pharmaceutical or materials science applications .

The synthesis of this compound typically involves the reaction of the corresponding carboxylic acid, 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5), with thionyl chloride (SOCl₂). The reaction proceeds under reflux conditions, yielding the acyl chloride as a reactive, high-purity intermediate .

Properties

IUPAC Name |

6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCULIGTVBHLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core via Cyclization

Method Overview:

The foundational step involves synthesizing the quinoline nucleus, typically through cyclization reactions involving suitable aromatic precursors and heterocyclic building blocks.

- The synthesis of quinoline derivatives often employs the Skraup or Friedländer cyclization, utilizing aniline derivatives and aldehydes or ketones under acidic or oxidative conditions.

- For example, one method involves condensing 2-aminobenzaldehyde with methyl ketones in the presence of oxidants to form the quinoline core.

Data Table 1: Typical Cyclization Conditions for Quinoline Core

| Step | Reactants | Catalyst / Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Aminobenzaldehyde + Acetone | Polyphosphoric acid (PPA) | None | 150°C | 70 |

Final Assembly of the Target Compound

Method Overview:

The final compound is obtained by acylation of the amino group on the quinoline ring using the acyl chloride, typically in the presence of a base such as pyridine or triethylamine.

- This acylation step is straightforward, with high yields when performed under anhydrous conditions.

Data Table 4: Acylation to Form the Final Compound

| Step | Starting Material | Acyl Chloride | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4 | Amino-quinoline derivative | Quinoline-4-carbonyl chloride | Pyridine | Dichloromethane | Room Temp | 80 | Purify by chromatography |

Summary of Preparation Strategy

Notes and Considerations

- The choice of solvents and reagents is critical for high yield and purity.

- Strict anhydrous conditions are necessary during acyl chloride formation and subsequent acylation.

- Purification typically involves recrystallization or chromatography to obtain analytically pure products.

- Safety precautions should be observed when handling chlorinating agents and reactive intermediates.

Chemical Reactions Analysis

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction:

Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include thionyl chloride for the preparation of the acyl chloride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceutical Agents

This compound serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Quinoline derivatives are known for their broad pharmacological activities, including antimicrobial, anticancer, and antiviral properties. For instance, studies have shown that quinoline-4-carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, suggesting that similar compounds may also possess therapeutic potential against malaria .

Mechanism of Action

The mechanism through which 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride exerts its effects typically involves enzyme inhibition and modulation of cellular receptors. For example, quinoline derivatives can inhibit enzymes crucial for DNA replication or protein synthesis in pathogenic organisms . The presence of the chloro and methyl groups may enhance its binding affinity to these targets.

Organic Synthesis

Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive carbonyl chloride functional group allows for various coupling reactions, making it valuable in synthetic organic chemistry. The compound can be synthesized through multi-step reactions involving starting materials like isatin and acetophenone .

Comparison with Similar Compounds

When compared to other quinoline derivatives, such as 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, this compound exhibits unique electronic and steric properties due to its specific substitution pattern . This uniqueness influences both its reactivity and biological activity.

Biological Studies

Enzyme Inhibition and Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it could inhibit specific enzymes involved in bacterial replication .

Case Studies

In a study focusing on quinoline analogs, compounds similar to this compound were found to possess potent antiviral activity with high selectivity indices against viruses like enterovirus . This highlights the potential for further pharmacological studies on this compound.

Material Science

Development of Novel Materials

The compound is also explored in material science for developing new materials with specific electronic or photonic properties. Its structure allows for modifications that can lead to materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in proteomics research to study protein interactions and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carbonyl chloride derivatives are widely studied for their structural versatility and reactivity. Below is a detailed comparison of 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on the Phenyl Ring

The 2-position substituent significantly influences electronic and steric properties. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., 3-methylphenyl) increase steric bulk but marginally enhance stability compared to electron-withdrawing groups (e.g., 4-Cl) .

- Halogenated derivatives (e.g., 4-Cl, 3-Cl) exhibit higher melting points and crystallinity due to stronger intermolecular interactions .

Spectral and Physicochemical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data highlight substituent-driven shifts:

- ¹H NMR: this compound: The methyl group on the 3-methylphenyl ring appears as a singlet at δ 2.42 ppm, while quinoline protons resonate between δ 7.5–8.9 ppm . 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: Aromatic protons deshield to δ 8.1–8.3 ppm due to the electron-withdrawing Cl substituent .

¹³C NMR :

Melting Points :

- Derivatives with bulky or polar groups (e.g., 4-methoxyphenyl) exhibit higher melting points (>200°C) compared to less polar analogs .

Biological Activity

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a chloro group and a carbonyl chloride moiety, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can bind to the active sites of enzymes, leading to changes in their activity. For instance, it has been reported to inhibit enzymes that play critical roles in cellular metabolism and proliferation.

- Gene Expression Modulation: Studies indicate that this compound can influence the expression of genes associated with cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

- Cell Signaling Pathway Alteration: By modulating signaling pathways, this quinoline derivative can affect various cellular processes, including differentiation and apoptosis.

The biochemical properties of this compound are significant for understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C16H13ClN2OCl |

| Molecular Weight | 305.7 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Stability | Stable under standard laboratory conditions; hydrolysis may occur in aqueous solutions. |

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Case Studies

- Anticancer Screening : A study evaluated the anticancer efficacy of several quinoline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic use .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and key metabolic enzymes revealed that it effectively inhibits enzyme activity, leading to altered metabolic flux in treated cells. This highlights its potential utility in metabolic disorders and cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Classical quinoline synthesis protocols (e.g., Gould–Jacob, Friedländer) are foundational for constructing the quinoline core . Transition metal-catalyzed cross-coupling reactions can introduce the 3-methylphenyl substituent at the 2-position. For the carbonyl chloride group, thionyl chloride (SOCl₂) or oxalyl chloride is typically used to convert carboxylic acid intermediates into acyl chlorides under anhydrous conditions . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization steps) and stoichiometric ratios of reagents like POCl₃ for chlorination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254–280 nm) or GC-MS for volatile derivatives.

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl chloride carbon (δ ~170 ppm) .

- IR : Strong C=O stretch near 1750 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl deviations <0.3% from theoretical values .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hoods, and eye protection to avoid inhalation/contact with acyl chloride, which hydrolyzes to corrosive HCl .

- Storage : Keep in sealed, moisture-free containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl chloride group and steric effects from the 3-methylphenyl substituent .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF, THF) to predict nucleophilic substitution kinetics .

Q. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor degradation via LC-MS in pH-adjusted buffers (pH 1–14). Acyl chlorides hydrolyze rapidly in aqueous base (t½ <1 hr at pH >10) but are stable in anhydrous acidic media (e.g., glacial acetic acid) .

- Activation Energy Analysis : Use Arrhenius plots from thermal gravimetric analysis (TGA) to quantify decomposition rates at 25–100°C .

Q. How does the 3-methylphenyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate 3D van der Waals surfaces (e.g., using PyMOL) to visualize hindrance at the 2-position, which directs coupling to less hindered sites .

- Catalytic Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Suzuki-Miyaura couplings; the methyl group may favor para-substitution on aryl partners due to electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.